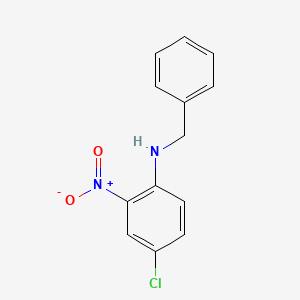

N-benzyl-4-chloro-2-nitroaniline

Übersicht

Beschreibung

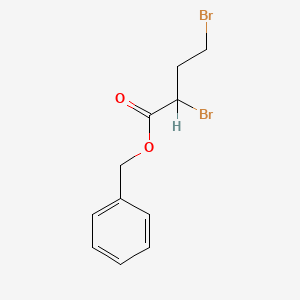

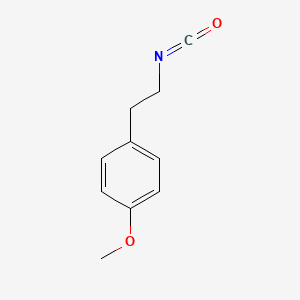

N-benzyl-4-chloro-2-nitroaniline is a compound that belongs to the class of organic molecules known as nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) and an aniline moiety (a benzene ring attached to an amino group). The specific structure of N-benzyl-4-chloro-2-nitroaniline includes additional substituents: a benzyl group and a chlorine atom, which contribute to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of N-benzyl-4-chloro-2-nitroaniline and related compounds typically involves multi-step organic reactions. Starting materials such as dichloronitrobenzene can undergo a series of reactions including oxidation, etherification, reduction, alkylation, and further oxidation to yield the desired product . The synthesis process is often optimized to improve yields and may involve the use of various reagents and catalysts to facilitate specific transformations .

Molecular Structure Analysis

The molecular structure of N-benzyl-4-chloro-2-nitroaniline and its derivatives has been studied using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. These compounds often exhibit non-planar conformations due to steric hindrance between substituents. For example, the dichlorobenzene and nitrobenzene rings in related compounds can be nearly perpendicular to each other, and the nitro group is typically co-planar with its attached benzene ring . The presence of substituents like the nitro and chloro groups can influence the molecular conformation and packing in the solid state .

Chemical Reactions Analysis

N-benzyl-4-chloro-2-nitroaniline can participate in various chemical reactions due to its reactive functional groups. For instance, the nitro group can be involved in oxidative cyclizations, leading to the formation of heterocyclic compounds such as benzofuroxans . The chlorine atom also provides a site for nucleophilic substitution reactions, which can be exploited in the synthesis of other organic molecules . The reactivity of the nitro group can further be utilized in the reduction to aniline derivatives, which are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-4-chloro-2-nitroaniline are influenced by its molecular structure. The presence of electron-withdrawing groups such as the nitro and chloro substituents affects the electron density of the molecule, which can be observed in spectroscopic studies. For example, infrared spectroscopy can reveal the stretching frequencies of the N-H bond, which are affected by interactions with adjacent groups . The compound's solubility, melting point, and stability are also determined by its molecular structure and intermolecular interactions, such as hydrogen bonding and halogen bonding, within the crystal lattice .

Wissenschaftliche Forschungsanwendungen

1. Nonlinear Optical Single Crystals

- Scientific Field: Materials Science, Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology .

- Application Summary: The organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed for potential applications in optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods of Application: The 4Cl2NA crystal was grown using a slow evaporation method at 40 °C . The crystal structure was analyzed using single-crystal XRD analysis . The active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis .

- Results: The synthesized material was found to be thermally stable up to 115 °C . The laser utility limitation of the 4Cl2NA crystal was expressed through laser beam-irradiated LDT analysis . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

2. Electro-Optic Effects in Nematic Liquid Crystals

- Scientific Field: Polymer Science, Electro-Optics .

- Application Summary: Organic N-benzyl-2-methyl-4-nitroaniline (BNA) and Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) were doped in nematic liquid crystals (LCs) to improve their electro-optical responses .

- Methods of Application: BNA and M2C4N were doped in LC cells . The fall time, rotational viscosity, threshold voltage, dielectric anisotropy, and absorbance near the wavelength of 400 nm were measured .

- Results: BNA and M2C4N-doped LC cells had a fall time that was fivefold and threefold faster than the pristine LC cell, respectively . The dielectric anisotropy (Δ ε) of LC mixture increased by 16% and 6%, respectively, with M2C4N and BNA dopants .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-4-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSBSRAZIKXNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386114 | |

| Record name | N-benzyl-4-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-chloro-2-nitroaniline | |

CAS RN |

10066-18-9 | |

| Record name | N-benzyl-4-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)